4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule featuring a thiazole ring, a chlorophenyl group, and a pyrrol-3-ol moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a chlorophenyl derivative with thiourea under acidic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, often using an appropriate alkylating agent.
Formation of the Pyrrol-3-ol Moiety: This step involves cyclization reactions, where the intermediate compounds undergo intramolecular reactions to form the pyrrol-3-ol structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonic acid groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or antiviral properties due to the presence of the thiazole ring, which is known for its biological activity .
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of infections or as anticancer agents .
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of dyes and other chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance solubility and facilitate cellular uptake, while the imino group can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1,3-thiazole: Shares the thiazole and chlorophenyl groups but lacks the hydroxyethyl and pyrrol-3-ol moieties.
1-(2-Hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol: Contains the hydroxyethyl and pyrrol-3-ol groups but lacks the thiazole and chlorophenyl components.
Uniqueness
The uniqueness of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol lies in its combined structural features, which confer a distinct set of chemical and biological properties. The presence of multiple functional groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14ClN3O2S |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C15H14ClN3O2S/c16-10-3-1-9(2-4-10)11-8-22-15(18-11)13-12(21)7-19(5-6-20)14(13)17/h1-4,8,17,20-21H,5-7H2 |
InChI Key |
NWLDLRYVDJWGGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCO)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.